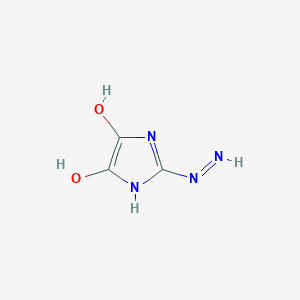methylidene}amino 4-methylbenzoate CAS No. 338962-93-9](/img/structure/B2687901.png)
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate” is a chemical substance with the CAS No. 338962-93-9 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C25H22ClNO3 . The molecular weight is approximately 419.91 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 419.90 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Aplicaciones Científicas De Investigación
The scientific research community has explored various applications of compounds related to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate, focusing on their synthesis, antimicrobial activities, and potential for further chemical modifications. Below are detailed insights from relevant research findings.
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focused on synthesizing novel triazole derivatives, including compounds structurally related to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, leading to Schiff base derivatives through reactions with 4-methoxybenzaldehyde. The antimicrobial screening of these newly synthesized compounds revealed good to moderate activities against test microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Environmental Monitoring and Assessment
Ye et al. (2008) developed a sensitive method to measure concentrations of environmental phenols, including parabens and triclosan, in human milk using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry. This research highlights the importance of monitoring and assessing the presence of potentially harmful chemicals, derivatives of benzophenone-like compounds, in environmental samples and biological matrices (Ye, Bishop, Needham, & Calafat, 2008).
Chemical Synthesis and Characterization
Butt et al. (2005) synthesized novel aromatic polyimides using diamines and various dianhydrides, demonstrating the versatility of chemical synthesis techniques in creating polymers with potential applications in materials science. The study illustrates how structural modifications, akin to those in (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate, can lead to materials with desirable thermal and optical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Lipase and α-Glucosidase Inhibition
Research by Bekircan, Ülker, & Menteşe (2015) on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrated significant lipase and α-glucosidase inhibition. This suggests the potential therapeutic applications of these compounds in treating diseases associated with these enzymes, underscoring the importance of chemical derivatives similar to (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Propiedades
IUPAC Name |
[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-16-3-5-19(6-4-16)25(28)30-27-24(18-9-13-21(29-2)14-10-18)23-15-22(23)17-7-11-20(26)12-8-17/h3-14,22-23H,15H2,1-2H3/b27-24+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLGHHVAPJSTH-SOYKGTTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2687834.png)



![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)

![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
